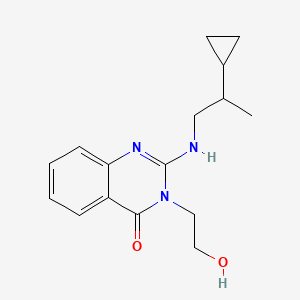![molecular formula C14H18N2O2 B7437694 2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential applications in the field of pain management. ABT-594 is a potent analgesic that acts on the central and peripheral nervous system, producing a unique profile of analgesia that is distinct from other classes of pain medications.
Wirkmechanismus
2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol acts on the central and peripheral nervous system by binding to and activating specific subtypes of nicotinic acetylcholine receptors (nAChRs). The activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain perception.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and involve multiple pathways and systems. The compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of immune cells, suggesting potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol has several advantages for use in laboratory experiments, including its high potency and selectivity for specific nAChR subtypes. However, the compound can be difficult to synthesize and requires specialized knowledge and expertise in synthetic organic chemistry. Additionally, the use of this compound in laboratory experiments requires careful consideration of dosage and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol, including the development of new synthetic methods for the compound, the identification of new applications for the compound in pain management and other medical conditions, and the development of new analogs and derivatives of the compound with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify potential side effects and limitations of its use.
Synthesemethoden
The synthesis of 2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol involves several steps, including the coupling of two key intermediates, 8-azabicyclo[3.2.1]oct-2-ene and 2-bromo-5-nitropyridine, followed by reduction of the nitro group and subsequent O-alkylation to produce the final product. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol has been extensively studied in both preclinical and clinical settings for its potential applications in pain management. The compound has been shown to be effective in a wide range of pain models, including acute and chronic pain, neuropathic pain, and inflammatory pain. This compound has also been shown to be effective in treating pain associated with cancer and other serious medical conditions.
Eigenschaften
IUPAC Name |
2-[5-(8-azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-3-4-18-14-7-11(8-15-9-14)10-5-12-1-2-13(6-10)16-12/h5,7-9,12-13,16-17H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRYVZYREUFALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2)C3=CC(=CN=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)
![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![3-(3-Methoxy-1,2-thiazol-4-yl)-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7437644.png)
![2-(2-methylpropyl)-5-[2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7437650.png)

![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)


![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)